3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
Description
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, with chlorine substituents at the 3- and 6-positions. This scaffold is notable for its planar structure due to conjugation within the fused ring system, as confirmed by X-ray crystallography . The presence of chlorine atoms enhances its reactivity and biological activity, making it a valuable intermediate in medicinal and agrochemical research. It is synthesized via optimized multi-step routes involving substitution, acylation, cyclization, and chlorination, achieving improved yields and reduced byproducts .
Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
InChI Key |
RTCUWMYFGXWOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine. One common approach involves cyclization of appropriate precursors. For instance:
Cyclization of 3,6-dichloropyridine-2-carboxylic acid hydrazide: This method involves reacting 3,6-dichloropyridine-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring.
Cyclization of 3,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate: Another route utilizes the direct cyclization of 3,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield significant quantities of the compound.
Chemical Reactions Analysis
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chloro substituents.
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Reagents like hydrazine, acids, and bases are often employed.
Major Products: The primary products depend on the specific reaction conditions but may include derivatives with modified substituents.
Scientific Research Applications
Recent studies have highlighted the efficacy of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent inhibitors of tubulin polymerization.
- Case Study: Tubulin Polymerization Inhibition
- A study synthesized a series of [1,2,4]triazolo[4,3-a]pyridines that demonstrated significant antiproliferative effects against HeLa cancer cells. The most promising derivative exhibited an IC50 value of 12 nM, which is comparable to the reference compound combretastatin A-4 (CA-4) .
- Mechanistic studies indicated that this compound disrupts microtubule networks and induces apoptosis in a dose-dependent manner. The compound effectively arrested the cell cycle at the G2/M phase and was shown to inhibit tubulin polymerization with comparable efficacy to CA-4 .
Antimalarial Activity
Another significant application of this compound is in the development of antimalarial agents.
- Case Study: Antimalarial Agents
- A virtual library of triazolo[4,3-a]pyridine derivatives was designed and screened for activity against Plasmodium falciparum. Two compounds from this library exhibited notable antimalarial activity with IC50 values of 2.24 μM and 4.98 μM respectively .
- These findings suggest that derivatives of this compound could serve as lead compounds for further development in antimalarial drug discovery .
Mechanistic Insights
The mechanism by which these compounds exert their biological effects is crucial for understanding their potential therapeutic applications.
- Molecular Docking Studies
Summary Table of Applications
| Application Area | Compound Derivative | Activity | IC50 Value |
|---|---|---|---|
| Cancer Treatment | 7i | Tubulin Polymerization Inhibitor | 12 nM |
| Antimalarial Activity | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Antimalarial | 2.24 μM |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Antimalarial | 4.98 μM |
Mechanism of Action
The exact mechanism by which 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Triazolo[4,3-a]pyridine Derivatives
Key Observations :
Key Observations :
Biological Activity
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, anticancer effects, and mechanisms of action. The findings are supported by various studies and data tables summarizing key results.
1. Overview of Biological Activities
The biological activities of this compound include:
- Antibacterial Activity : Exhibits moderate to potent antibacterial effects against various bacterial strains.
- Anticancer Properties : Demonstrates significant antiproliferative effects in cancer cell lines.
- Mechanisms of Action : Involves inhibition of critical cellular processes such as tubulin polymerization and immune checkpoint interactions.
2. Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of triazolo derivatives. For instance, compounds related to the triazolo series have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazolo Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL | |
| Other derivatives | Various strains | Ranging from 16 to 64 μg/mL |
This data indicates that the compound exhibits comparable antibacterial activity to established antibiotics like ampicillin .
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has been shown to inhibit tubulin polymerization effectively.
Table 2: Anticancer Efficacy in Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | 12 |
| A549 | 20 | |
| MCF-7 | 15 |
The most active derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines such as HeLa and A549 . The mechanism involves disrupting microtubule dynamics and inducing apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest at the G2/M phase.
- Immune Modulation : It has been identified as a potent inhibitor of the PD-1/PD-L1 interaction, enhancing T cell activation and potentially improving immune responses against tumors .
5. Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Case Study A : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and disrupting microtubule formation.
- Case Study B : Another investigation revealed that the compound enhanced interferon-gamma production in T cells co-cultured with tumor cells expressing PD-L1.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine?
- Methodological Answer : The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol enables a green, room-temperature oxidative ring closure of hydrazine derivatives (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) with yields up to 73% . Alternative methods include iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones under mild conditions (e.g., 1,4-dioxane, TBHP oxidant), achieving yields up to 88% . Key steps include precursor condensation, controlled cyclization, and purification via extraction or chromatography.
Q. How is NMR spectroscopy utilized in characterizing this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for assigning proton environments and carbon frameworks. For example:
- ¹H NMR : Signals for aromatic protons in the pyridine and triazole rings appear between δ 7.1–8.7 ppm, with splitting patterns indicating substitution positions .
- ¹³C NMR : Carbonyl or phosphorylated derivatives show distinct shifts (e.g., phosphorylated methylene groups at δ 23–29 ppm with ¹JCP = 143 Hz) .
- 31P NMR : Used for phosphonylated derivatives, with chemical shifts at δ 18–23 ppm .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While specific hazard data for 3,6-dichloro derivatives may be limited, related triazolopyridines require standard lab precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Work in a fume hood due to potential respiratory irritants .
- Store in airtight containers away from oxidizers and acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Ethanol or 1,4-dioxane enhances cyclization efficiency due to polarity and boiling point .
- Catalyst/Oxidant Tuning : NaOCl offers greener oxidation vs. Cr(VI) or DDQ , while iodine/TBHP systems improve atom economy .
- Temperature Control : Room-temperature reactions minimize side products; elevated temperatures (60°C) aid in isomer resolution via Dimroth rearrangements .
- Purification : Silica/alumina chromatography or recrystallization ensures >95% purity .
Q. What strategies resolve contradictions in spectral data across studies?
- Methodological Answer :
- X-ray Crystallography : Definitive structural confirmation, as applied to phosphonylated derivatives (CCDC 1876879–1876881) .
- Isotopic Labeling : Resolves ambiguities in NMR assignments for chlorine-substituted positions .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to cross-validate experimental data .
- Reproducibility Checks : Standardize reaction protocols (e.g., oxidant stoichiometry, reaction time) to reduce variability .
Q. How can computational methods aid in designing novel derivatives?
- Methodological Answer :
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to prioritize viable synthetic routes .
- Docking Studies : Screen derivatives for bioactivity (e.g., enzyme inhibition) by simulating interactions with target proteins (e.g., kinases) .
- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. CF₃) with physicochemical properties (logP, polarizability) to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
